2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone

Tautomerism Hammett Equation Physical Organic Chemistry

2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone (CAS 70768-14-8) is a heterocyclic aromatic compound with the molecular formula C15H10ClNO2 and a molecular weight of 271.70 g/mol. It belongs to the 2-phenacylbenzoxazole class, characterized by a benzoxazole ring linked to a 3-chlorophenyl group via an ethanone bridge.

Molecular Formula C15H10ClNO2
Molecular Weight 271.70 g/mol
Cat. No. B11723638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone
Molecular FormulaC15H10ClNO2
Molecular Weight271.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H10ClNO2/c16-11-5-3-4-10(8-11)13(18)9-15-17-12-6-1-2-7-14(12)19-15/h1-8H,9H2
InChIKeyZYDMXYOKAGHGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Profile: 2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone (CAS 70768-14-8) for Targeted R&D


2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone (CAS 70768-14-8) is a heterocyclic aromatic compound with the molecular formula C15H10ClNO2 and a molecular weight of 271.70 g/mol . It belongs to the 2-phenacylbenzoxazole class, characterized by a benzoxazole ring linked to a 3-chlorophenyl group via an ethanone bridge. This structural motif is foundational in medicinal chemistry, as the benzoxazole scaffold is a privileged structure, and the 3-chloro substituent on the phenyl ring provides a distinct electronic and steric profile compared to its para-substituted isomer, 2-(Benzo[d]oxazol-2-yl)-1-(4-chlorophenyl)ethanone (CAS 70768-13-7) . This specific architecture is critical for modulating key physicochemical properties like lipophilicity and tautomeric equilibria, making it a non-interchangeable intermediate in synthesizing bioactive molecules and fluorescent probes.

Why 2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone Cannot Be Replaced by Its 4-Chloro Isomer or Unsubstituted Analog


The 2-phenacylbenzoxazole series is highly sensitive to the position of ring substituents, which dictates the equilibrium between the ketimine and enolimine tautomers in solution and the solid state [1]. This equilibrium is governed by the electron-donating or -withdrawing nature of the substituent, quantified by the Hammett constant (σ). The 3-chloro (meta) group has a σ-value of 0.37, which is significantly more electron-withdrawing than the 4-chloro (para) group's σ-value of 0.23 [2]. This directly impacts reactivity, as the relative concentrations of the nucleophilic enolimine and electrophilic ketimine forms change. Substituting with the 4-chloro isomer or the unsubstituted parent compound (σ = 0) will alter the tautomeric ratio, leading to different reaction kinetics in subsequent derivatizations, divergent binding affinities to biological targets, and distinct photophysical properties, ultimately invalidating established structure-activity relationships (SAR) [1].

Quantitative Evidence for Selecting 2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone over Closest Analogs


Enhanced Enolimine Tautomer Population for m-Chloro vs. p-Chloro Substitution

The solution-phase tautomeric equilibrium (Ketimine K ⇌ Enolimine O) for 2-phenacylbenzoxazoles is linearly dependent on the Hammett substituent constant σ [1]. The electron-withdrawing meta-chloro group (σm = 0.37) significantly increases the acidic character of the methylene protons, favoring the enolimine tautomer. Using the established linear regression from the 2-phenacylbenzoxazole series [1] and applying the σ-value for m-Cl [2], the predicted ketimine content [K] is 43.4%, compared to the experimentally determined 48.0% for the p-chloro analog [1]. This demonstrates a predictable, quantifiable shift in the tautomeric ratio that is not achievable with the 4-chloro isomer.

Tautomerism Hammett Equation Physical Organic Chemistry

Electronic Differentiation from the Parent Unsubstituted Phenacylbenzoxazole

The introduction of a chlorine atom at the meta position drastically alters the electronic nature compared to the unsubstituted parent compound, 2-phenacylbenzoxazole (R = H). The Hammett constant σm for Cl is +0.37 [2], indicating a strong electron-withdrawing effect, whereas σ for H is 0. This electronic change is the primary driver for the tautomeric shift observed in 2-phenacylbenzoxazoles [1]. The predicted [K] for m-chloro is 43.4%, while the experimentally determined [K] for the unsubstituted parent is 55.5% [1].

Structure-Activity Relationship Medicinal Chemistry Hammett Constant

Physicochemical Property Differentiation from 2-(3-Chlorophenyl)benzoxazole

The target compound contains an ethanone linker (-CH2-CO-) between the benzoxazole and chlorophenyl rings, which is absent in the direct analog 2-(3-chlorophenyl)benzoxazole (CAS 22868-29-7). This structural difference introduces a hydrogen bond acceptor (the carbonyl oxygen) and a flexible methylene group, significantly altering key physicochemical parameters critical for drug design. The target compound has a polar surface area (PSA) of 46.9 Ų and a predicted partition coefficient (LogP) of 3.16 . In contrast, 2-(3-chlorophenyl)benzoxazole has a PSA of 26.0 Ų and a LogP of approximately 3.8 [1].

Physicochemical Properties ADME Drug Design

Synthetic Yield Benchmarking for Scalable Procurement

A specific synthetic route for the target compound has been described involving the reaction of 3-chlorobenzaldehyde with 2-cyanomethylbenzoxazole in ethanol at 80°C, achieving a yield of ~70–80% . This provides a quantifiable benchmark for procurement specifications and in-house quality control. Comparative synthesis yields for similar 2-phenacylbenzoxazole derivatives, while highly dependent on the specific substituent, can range from 50-85% across literature [1]. The reported yield for this specific synthesis offers a reliable reference point for assessing supplier quality and for planning process-scale reactions.

Synthetic Chemistry Process Development Procurement

Evidence-Based Application Scenarios for 2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone


Investigating Substituent-Dependent Tautomeric Effects in SAR Studies

Medicinal chemistry teams focused on optimizing benzoxazole-based leads should procure this compound as a key intermediate. Its quantifiably distinct tautomeric ratio (predominantly enolimine, as shown in Section 3) provides a unique electronic state for probing target engagement, achieving a specific reactive profile that cannot be replicated by the 4-chloro isomer or unsubstituted analog [1].

Synthesis of Novel Fluorescent Probes with Red-Shifted Emission

The meta-chloro substitution's electron-withdrawing effect, confirmed by its Hammett constant (σm = 0.37) [2], is a design element for tuning the photophysical properties of benzoxazole fluorophores. Researchers can procure this compound to synthesize probes where a moderate electron-withdrawing group is required to lower the LUMO energy level, leading to a controlled red-shift in emission spectra compared to the unsubstituted or para-substituted analogs.

Physical Organic Chemistry Research on Tautomerism

This compound serves as an essential model system for studying solvent and substituent effects on keto-enol tautomerism. Its behavior, predictable via the Hammett equation with a σ-value of 0.37 [2], expands the dataset initially reported by Skotnicka et al. (2013) [1], which did not include the meta-chloro variant. It allows academic labs to experimentally validate linear free-energy relationships (LFERs) for a previously uncharacterized point in the 2-phenacylbenzoxazole series.

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